3-(4-Methoxyphenyl)propylmagnesium chloride, 0.5M 2-MeTHF
Description
3-(4-Methoxyphenyl)propylmagnesium chloride is a Grignard reagent dissolved in 0.5M 2-methyltetrahydrofuran (2-MeTHF). Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific reagent features a 4-methoxyphenylpropyl group, which confers unique electronic and steric properties due to the electron-donating methoxy substituent and the three-carbon alkyl chain. The use of 2-MeTHF as a solvent is notable for its higher boiling point (80°C vs. 66°C for THF) and improved sustainability profile, as it is derived from renewable resources .
Applications of this compound include nucleophilic additions to carbonyl groups, aryl cross-couplings, and syntheses of pharmaceuticals or agrochemicals. Its stability in 2-MeTHF enhances shelf life and reduces reactivity with moisture compared to traditional ether solvents .
Properties
IUPAC Name |
magnesium;1-methoxy-4-propylbenzene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.ClH.Mg/c1-3-4-9-5-7-10(11-2)8-6-9;;/h5-8H,1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUFIPXRCHQJQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Methoxyphenyl)propylmagnesium chloride involves the reaction of 3-(4-methoxyphenyl)propyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of 2-methyltetrahydrofuran as a solvent is advantageous due to its lower volatility and higher boiling point, which makes it easier to handle in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones, and the reaction is carried out at low temperatures to control the reactivity.
Substitution Reactions: Often involves alkyl halides and is conducted under anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Coupling Reactions: Uses palladium catalysts and bases like potassium carbonate under inert atmosphere conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New Alkyl Chains: From substitution reactions with alkyl halides.
Biaryl Compounds: From coupling reactions with aryl halides.
Scientific Research Applications
3-(4-Methoxyphenyl)propylmagnesium chloride is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Research: Used to modify biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)propylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack.
Comparison with Similar Compounds
Structural and Functional Analogues
4-(2-Tetrahydropyranyloxy)phenylmagnesium bromide, 0.5M 2-MeTHF
- Structure : Aromatic ring with a tetrahydropyranyloxy (THP-O) substituent.
- Solvent : 0.5M 2-MeTHF .
- Reactivity : The THP-O group is bulkier and less electron-donating than the methoxy group, reducing nucleophilicity. However, the bromine counterion may enhance reactivity compared to chloride .
- Applications : Primarily used in protecting group chemistry and polymer synthesis due to steric hindrance from the THP-O moiety.
Cyclopropylmagnesium bromide, 0.5M 2-MeTHF
- Structure : Cyclopropane ring directly bonded to magnesium.
- Solvent : 0.5M 2-MeTHF .
- Reactivity : The strained cyclopropane ring increases electrophilicity, making this reagent highly reactive in ring-opening reactions. However, it is less stable in solution than aromatic Grignard reagents.
- Applications : Synthesis of cyclopropane-containing natural products or bioactive molecules.
Propylmagnesium chloride, 0.5M THF
- Structure : Simple linear alkyl chain (propyl group).
- Solvent : Traditional THF .
- Reactivity : Higher basicity and nucleophilicity due to the absence of aromatic stabilization. THF’s lower boiling point increases volatility risks.
- Applications : General alkylation reactions in industrial settings.
Solvent Influence: 2-MeTHF vs. Traditional Solvents
| Solvent | Boiling Point (°C) | Sustainability | Stability of Grignard Reagents |
|---|---|---|---|
| 2-MeTHF | 80 | High (renewable) | Excellent |
| THF | 66 | Moderate | Moderate |
| Diethyl ether | 35 | Low | Poor |
2-MeTHF enhances reagent stability and reduces flammability, making it preferable for large-scale and environmentally conscious syntheses .
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